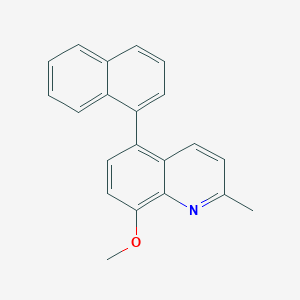![molecular formula C16H14N2O8S3 B12548315 1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- CAS No. 143683-20-9](/img/structure/B12548315.png)
1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a naphthalene core substituted with sulfonic acid groups and an aminophenylsulfonyl group. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene to introduce sulfonic acid groups at the 1 and 3 positions. This is followed by the introduction of the 3-aminophenylsulfonyl group through a sulfonamide formation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for efficient production. Purification steps such as crystallization and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.
Mécanisme D'action
The mechanism of action of 1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl and aminophenyl groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The naphthalene core provides a rigid and planar structure that facilitates binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]
- 1,3-Naphthalenedisulfonicacid, 5-[[(3-aminophenyl)sulfonyl]amino]
- 1,3-Naphthalenedisulfonicacid, 7-[[(4-aminophenyl)sulfonyl]amino]
Uniqueness
1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The position of the sulfonic acid groups and the aminophenylsulfonyl group allows for targeted interactions with molecular targets, making it valuable in specialized applications.
Propriétés
Numéro CAS |
143683-20-9 |
|---|---|
Formule moléculaire |
C16H14N2O8S3 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
7-[(3-aminophenyl)sulfonylamino]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C16H14N2O8S3/c17-11-2-1-3-13(7-11)27(19,20)18-12-5-4-10-6-14(28(21,22)23)9-16(15(10)8-12)29(24,25)26/h1-9,18H,17H2,(H,21,22,23)(H,24,25,26) |
Clé InChI |
QSZASXHHXALEJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



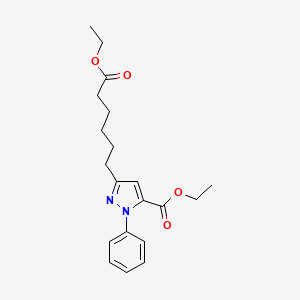
![Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B12548248.png)
![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)
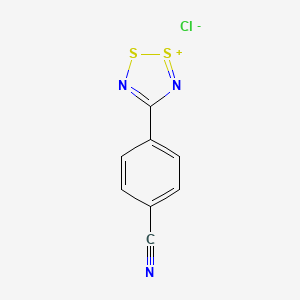

![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
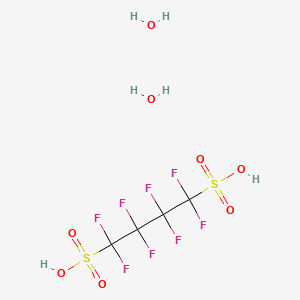

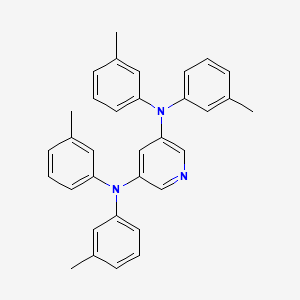
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)


